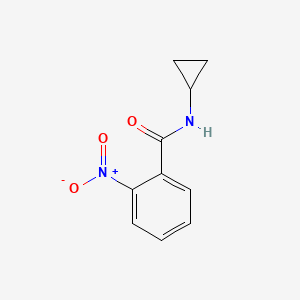

N-cyclopropyl-2-nitrobenzamide

Description

BenchChem offers high-quality N-cyclopropyl-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10(11-7-5-6-7)8-3-1-2-4-9(8)12(14)15/h1-4,7H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWENPBZQINYOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358456 | |

| Record name | N-cyclopropyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88229-20-3 | |

| Record name | N-Cyclopropyl-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88229-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-cyclopropyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of N-cyclopropyl-2-nitrobenzamide

Introduction

N-cyclopropyl-2-nitrobenzamide, with the chemical formula C₁₀H₁₀N₂O₃ and CAS number 88229-20-3, is a key intermediate in the synthesis of a variety of complex organic molecules.[1][2] The presence of the reactive cyclopropylamine and 2-nitrobenzoyl moieties makes it a versatile scaffold for the development of novel therapeutic agents. This guide will explore the primary synthetic routes to this compound, providing detailed experimental procedures and a discussion of the underlying chemical principles.

Synthetic Pathways: A Strategic Overview

The synthesis of N-cyclopropyl-2-nitrobenzamide can be approached through two primary strategies, each with its own set of advantages and considerations. The choice of pathway often depends on the availability of starting materials, desired scale of the reaction, and the specific requirements of the subsequent synthetic steps.

The two main routes are:

-

Acylation of Cyclopropylamine with 2-Nitrobenzoyl Chloride: This is a direct and often high-yielding approach that involves the reaction of a pre-formed acyl chloride with cyclopropylamine.

-

Amide Coupling of 2-Nitrobenzoic Acid and Cyclopropylamine: This method utilizes a coupling agent to facilitate the formation of the amide bond directly from the carboxylic acid and amine, avoiding the need to isolate the often-sensitive acyl chloride.

This guide will provide a detailed exploration of both pathways, including the preparation of necessary intermediates.

Pathway 1: Acylation of Cyclopropylamine with 2-Nitrobenzoyl Chloride

This is a classic and robust method for amide bond formation. The overall reaction is depicted below:

Figure 1: Overall acylation reaction.

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

The necessary starting material, 2-nitrobenzoyl chloride, can be readily prepared from 2-nitrobenzoic acid by reaction with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3]

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair on the oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, with the chloride ion attacking the carbonyl carbon and eliminating sulfur dioxide and a chloride ion to form the acyl chloride.

Figure 2: Mechanism of 2-nitrobenzoyl chloride synthesis.

Experimental Protocol:

A mixture of 2-nitrobenzoic acid (5 g) and thionyl chloride (5 ml) is heated under reflux for 30 minutes.[3] After this time, the excess thionyl chloride is removed under reduced pressure.[3] To ensure complete removal, the residue can be dissolved in dry toluene (20 ml) and the solvent evaporated again.[3] This procedure is typically repeated to yield the crude 2-nitrobenzoyl chloride, which can be used in the next step without further purification.[3]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Nitrobenzoic Acid | 167.12 | 5 g | 0.03 |

| Thionyl Chloride | 118.97 | 5 ml | 0.069 |

Table 1: Reagents for the synthesis of 2-nitrobenzoyl chloride.

Step 2: Reaction of 2-Nitrobenzoyl Chloride with Cyclopropylamine

The crude 2-nitrobenzoyl chloride is then reacted with cyclopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

The 2-nitrobenzoyl chloride obtained in the previous step is dissolved in a suitable solvent such as methylene chloride (20 ml).[3] This solution is then added to a solution of cyclopropylamine (1.1 equivalents) and a tertiary amine base like triethylamine (1.1 equivalents) in methylene chloride (50 ml) at 0°C.[3] The reaction mixture is then typically washed with water, dried over a drying agent like magnesium sulfate, and the solvent is evaporated to yield the crude N-cyclopropyl-2-nitrobenzamide.[3] The crude product can then be purified by recrystallization or column chromatography.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Nitrobenzoyl Chloride | 185.56 | ~5.57 g (from previous step) | ~0.03 |

| Cyclopropylamine | 57.09 | ~1.88 g | ~0.033 |

| Triethylamine | 101.19 | ~3.34 g | ~0.033 |

Table 2: Reagents for the acylation of cyclopropylamine.

Pathway 2: Amide Coupling of 2-Nitrobenzoic Acid and Cyclopropylamine

This pathway offers a milder alternative to the acyl chloride method, as it avoids the use of harsh chlorinating agents. A variety of coupling reagents can be employed, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being a common and effective choice due to its water-soluble urea byproduct, which simplifies purification.[4][5]

Reaction Mechanism: The carboxylic acid first reacts with the coupling agent (e.g., EDC) to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then susceptible to nucleophilic attack by the amine (cyclopropylamine), leading to the formation of the amide bond and a water-soluble urea derivative as a byproduct.[4][5] The use of additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) can further enhance the reaction rate and suppress side reactions.[4][6]

Figure 3: General mechanism of EDC-mediated amide coupling.

Experimental Protocol:

To a solution of 2-nitrobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added EDC (1.1-1.5 equivalents) and, optionally, an additive like HOBt (1.1-1.5 equivalents).[7] The mixture is stirred at room temperature for a short period to allow for the activation of the carboxylic acid. Cyclopropylamine (1.1 equivalents) is then added, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) to remove any unreacted amine and the urea byproduct, followed by a basic solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid. The organic layer is then dried and concentrated to afford the crude product, which can be purified as described previously.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 2-Nitrobenzoic Acid | 167.12 | 1 |

| Cyclopropylamine | 57.09 | 1.1 |

| EDC | 155.24 | 1.1 - 1.5 |

| HOBt (optional) | 135.12 | 1.1 - 1.5 |

Table 3: Reagents for EDC-mediated amide coupling.

Characterization of N-cyclopropyl-2-nitrobenzamide

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure of the molecule, confirming the presence of the cyclopropyl, benzoyl, and nitro groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the amide N-H and C=O stretching vibrations, as well as the N-O stretching of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (206.20 g/mol ).[1]

-

Melting Point: A sharp melting point is indicative of a pure compound.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2-Nitrobenzoic Acid and its derivatives: These compounds can be irritating to the skin, eyes, and respiratory system.[8][9]

-

Thionyl Chloride: This is a corrosive and lachrymatory substance that reacts violently with water.[3] It should be handled with extreme care.

-

2-Nitrobenzoyl Chloride: This is a corrosive material.[10]

-

Cyclopropylamine: This is a flammable liquid and can cause skin and eye irritation.[11]

-

EDC: While generally considered safe, it can be a skin and eye irritant.[4]

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of N-cyclopropyl-2-nitrobenzamide can be effectively achieved through either the acylation of cyclopropylamine with 2-nitrobenzoyl chloride or the direct coupling of 2-nitrobenzoic acid with cyclopropylamine using a coupling agent. The choice of method will depend on the specific needs of the researcher and the available resources. This guide provides a solid foundation for the successful synthesis and handling of this important chemical intermediate, empowering researchers to utilize it in their drug discovery and development endeavors.

References

Sources

- 1. 88229-20-3 | N-Cyclopropyl-2-nitrobenzamide - AiFChem [aifchem.com]

- 2. 88229-20-3 Cas No. | N-Cyclopropyl-2-nitrobenzamide | Matrix Scientific [matrixscientific.com]

- 3. prepchem.com [prepchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdnisotopes.com [cdnisotopes.com]

A Technical Guide to the Chemical Properties and Synthetic Profile of N-cyclopropyl-2-nitrobenzamide

Introduction

N-cyclopropyl-2-nitrobenzamide is a synthetic organic compound featuring a core 2-nitrobenzamide structure functionalized with a cyclopropyl group on the amide nitrogen. While not extensively characterized in publicly accessible literature, its constituent moieties—the nitroaromatic ring and the strained cyclopropyl amine—suggest significant potential as a versatile building block in medicinal chemistry and materials science. The nitrobenzamide scaffold is a recognized pharmacophore present in various biologically active molecules, including histone deacetylase (HDAC) inhibitors.[1] The cyclopropyl group is a well-established bioisostere for phenyl rings or unsaturated groups, often introduced to modulate metabolic stability, binding affinity, and conformational rigidity.

This guide provides a comprehensive overview of the known and predicted chemical properties of N-cyclopropyl-2-nitrobenzamide, a detailed protocol for its synthesis, and an expert analysis of its potential applications for researchers in drug development and chemical synthesis.

Physicochemical Properties

Definitive experimental data for N-cyclopropyl-2-nitrobenzamide is sparse. However, its fundamental properties can be reliably identified, and others can be inferred from closely related analogs.

Core Compound Identifiers

A summary of the key identification and structural data is presented below.

| Property | Value | Source |

| CAS Number | 88229-20-3 | [2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [2] |

| Molecular Weight | 206.20 g/mol | [2] |

| IUPAC Name | N-cyclopropyl-2-nitrobenzamide | [2] |

| Canonical SMILES | C1CC1NC(=O)C2=CC=CC=C2[O-] | [2] |

| InChI Key | LWENPBZQINYOPC-UHFFFAOYSA-N | [2] |

Experimental and Predicted Properties

No experimentally determined melting point, boiling point, or specific solubility data for N-cyclopropyl-2-nitrobenzamide are readily available. For comparative context, the parent compound, 2-Nitrobenzamide (CAS: 610-15-1) , exhibits the following properties:

-

Melting Point: ~177 °C (350 °F)[4]

-

Boiling Point: ~317 °C (603 °F)[4]

-

Solubility: Very low solubility in water (<0.1 mg/mL).[4]

The introduction of the hydrophobic cyclopropyl group in N-cyclopropyl-2-nitrobenzamide would be expected to further decrease its aqueous solubility while enhancing its solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Synthesis and Purification

The most direct and reliable method for synthesizing N-cyclopropyl-2-nitrobenzamide is through standard amide coupling chemistry.

Retrosynthetic Analysis & Strategy

The logical point for disconnection is the amide C-N bond. This retrosynthetic approach identifies 2-nitrobenzoic acid (or its more reactive acid chloride derivative) and cyclopropylamine as the starting materials. Utilizing the acid chloride is preferable in a laboratory setting as it provides a strong electrophile that reacts readily and irreversibly with the amine nucleophile, typically leading to high yields without the need for specialized coupling agents.

Proposed Synthetic Protocol

This protocol describes the synthesis via the acylation of cyclopropylamine with 2-nitrobenzoyl chloride.

Materials:

-

2-Nitrobenzoyl chloride (1.0 eq)

-

Cyclopropylamine (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 2-nitrobenzoyl chloride (1.0 eq) dissolved in anhydrous DCM (approx. 0.2 M solution).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction upon addition of the amines.

-

Amine Addition: In a separate flask, pre-mix cyclopropylamine (1.1 eq) and triethylamine (1.5 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring 2-nitrobenzoyl chloride solution over 15-20 minutes.

-

Causality Insight: Triethylamine, a non-nucleophilic tertiary amine base, is essential. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the formation of cyclopropylammonium hydrochloride salt, which would be unreactive, and drives the equilibrium towards the product.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

-

Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC), eluting with a mixture such as 30% ethyl acetate in hexanes. The disappearance of the 2-nitrobenzoyl chloride spot indicates completion.

Work-up and Purification

-

Quenching: Upon completion, dilute the reaction mixture with additional DCM.

-

Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

-

Saturated NaHCO₃ solution (2x) to remove any unreacted acid chloride and neutralize HCl.

-

Water (1x).

-

Brine (1x) to facilitate phase separation.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to achieve high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-cyclopropyl-2-nitrobenzamide.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The expected characteristic signals are:

-

¹H NMR:

-

Aromatic Protons: Multiple signals in the δ 7.5-8.2 ppm region, showing complex splitting patterns due to ortho, meta, and para couplings.

-

Amide Proton (N-H): A broad singlet or doublet (depending on solvent and temperature) typically between δ 8.0-9.0 ppm.

-

Cyclopropyl Protons: A multiplet for the methine proton (CH-N) around δ 2.8-3.0 ppm and two multiplets for the diastereotopic methylene protons (CH₂) between δ 0.5-1.0 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal around δ 164-168 ppm.

-

Aromatic Carbons: Six signals in the δ 120-150 ppm range, with the carbon bearing the nitro group being the most downfield.

-

Cyclopropyl Carbons: A signal for the methine carbon around δ 23-26 ppm and a signal for the methylene carbons around δ 6-8 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to medium peak around 3300 cm⁻¹.

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

C=O (Amide I) Stretch: A strong, sharp peak around 1650 cm⁻¹.

-

N-O (Nitro) Asymmetric & Symmetric Stretches: Two strong peaks around 1525 cm⁻¹ and 1350 cm⁻¹, respectively.

-

-

Mass Spectrometry (EI or ESI):

-

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 206 or 207, respectively.

-

Reactivity and Potential Applications

Key Reactive Sites

-

Nitro Group Reduction: The nitro group is the most versatile functional handle. It can be readily reduced to an amine (2-amino-N-cyclopropylbenzamide) using various standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl, or Fe/NH₄Cl).[1] This resulting ortho-amino benzamide is a valuable precursor for synthesizing heterocyclic compounds like quinazolinones.

-

Amide Bond Hydrolysis: The amide bond is generally stable but can be hydrolyzed back to 2-nitrobenzoic acid and cyclopropylamine under harsh acidic or basic conditions.

Relevance in Medicinal Chemistry

The N-cyclopropyl-2-nitrobenzamide scaffold is of significant interest to drug development professionals. The broader class of N-substituted benzamides has been investigated for various therapeutic applications, most notably as inhibitors of histone deacetylases (HDACs), which are promising targets in oncology.[1] This compound could serve as a key intermediate or a starting point for library synthesis to explore structure-activity relationships (SAR) in this and other target classes. The cyclopropyl group, in particular, can offer advantages over other alkyl or aryl substituents by providing conformational constraint and potentially improving metabolic stability.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for N-cyclopropyl-2-nitrobenzamide. Therefore, its handling precautions must be based on data from structurally analogous compounds, such as 2-nitrobenzamide and 4-nitrobenzamide.

-

Potential Hazards:

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][7]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[6][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Conclusion

N-cyclopropyl-2-nitrobenzamide is a compound with significant untapped potential as a building block in synthetic and medicinal chemistry. While its specific properties are not yet fully documented, its structure allows for reliable prediction of its chemical behavior and the development of robust synthetic protocols. Its primary value lies in the strategic combination of a reactive nitro handle for further functionalization and a bioisosteric cyclopropyl group, making it an attractive scaffold for the development of novel small-molecule therapeutics.

References

-

Chemspace. (n.d.). N-cyclopropyl-2-methyl-3-nitrobenzamide. [Link]

-

PubChem. (n.d.). N-(2-cyclopropylpropyl)-5-hydroxy-2-nitrobenzamide. [Link]

-

PubChem. (n.d.). N-(2-cyclopropylpropyl)-2-fluoro-5-nitrobenzamide. [Link]

-

PubChem. (n.d.). N-cyclopropylmethyl-2-methoxy-5-nitrobenzamide. [Link]

-

ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

- Google Patents. (2005). Novel processes for the synthesis of cyclopropyl compounds.

-

PubChem. (n.d.). 2-Nitrobenzamide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 88229-20-3 | N-Cyclopropyl-2-nitrobenzamide - AiFChem [aifchem.com]

- 3. 88229-20-3 Cas No. | N-Cyclopropyl-2-nitrobenzamide | Matrix Scientific [matrixscientific.com]

- 4. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-cyclopropyl-2-nitrobenzamide (CAS 88229-20-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropyl-2-nitrobenzamide, bearing the CAS number 88229-20-3, is a fascinating molecule that sits at the intersection of several key pharmacophores. This technical guide provides a comprehensive overview of its chemical characteristics, a detailed plausible synthesis protocol, predicted spectroscopic data for its characterization, and an exploration of its potential biological activities. By dissecting the roles of its constituent moieties—the 2-nitrobenzamide core and the cyclopropyl group—we aim to provide a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related structures to offer valuable insights and a roadmap for future investigation.

Introduction: The Architectural Significance of N-cyclopropyl-2-nitrobenzamide

The structure of N-cyclopropyl-2-nitrobenzamide is a deliberate convergence of chemical functionalities known to impart significant biological activity. The benzamide scaffold is a well-established backbone in medicinal chemistry, present in a multitude of approved drugs. The introduction of a nitro group, particularly at the ortho position, creates a unique electronic environment and opens avenues for specific biological interactions, including potential for hypoxia-activated pro-drugs.[1] Furthermore, the N-cyclopropyl group is a highly sought-after substituent in modern drug design. Its compact, rigid structure can enhance metabolic stability, improve potency, and provide desirable conformational constraints.[2][3]

This guide will delve into the synthesis, characterization, and potential applications of N-cyclopropyl-2-nitrobenzamide, providing a solid theoretical and practical framework for its further exploration.

Physicochemical Properties and Molecular Structure

A summary of the key physicochemical properties of N-cyclopropyl-2-nitrobenzamide is presented in the table below.

| Property | Value | Source |

| CAS Number | 88229-20-3 | [4][5] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [4] |

| Molecular Weight | 206.20 g/mol | [4] |

| IUPAC Name | N-cyclopropyl-2-nitrobenzamide | [4] |

| Canonical SMILES | C1CC1NC(=O)C2=CC=CC=C2[O-] | [4] |

| InChI Key | LWENPBZQINYOPC-UHFFFAOYSA-N | [4] |

Synthesis of N-cyclopropyl-2-nitrobenzamide: A Step-by-Step Protocol

Caption: A two-step workflow for the synthesis of N-cyclopropyl-2-nitrobenzamide.

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

Principle: The carboxylic acid group of 2-nitrobenzoic acid is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This transformation is a standard and high-yielding method for activating carboxylic acids for subsequent nucleophilic acyl substitution.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrobenzoic acid (1.0 eq).

-

Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 70-80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-nitrobenzoyl chloride, a pale yellow liquid or low-melting solid, can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of N-cyclopropyl-2-nitrobenzamide

Principle: The synthesized 2-nitrobenzoyl chloride is reacted with cyclopropylamine in the presence of a base to neutralize the HCl byproduct. This is a classic Schotten-Baumann reaction, a reliable method for forming amides from acyl chlorides and amines.

Experimental Protocol:

-

Dissolve cyclopropylamine (1.0-1.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.5-2.0 eq), to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 2-nitrobenzoyl chloride (1.0 eq) in the same solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-cyclopropyl-2-nitrobenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and the amide proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Aromatic-H | 7.5 - 8.2 | m | The aromatic protons will be in a complex multiplet pattern due to the influence of the electron-withdrawing nitro group and the amide substituent. | |

| Amide-NH | 8.0 - 9.0 | br s | The amide proton is typically a broad singlet and its chemical shift can be concentration and solvent dependent. | |

| Cyclopropyl-CH | 2.8 - 3.0 | m | The methine proton of the cyclopropyl group attached to the nitrogen will be a multiplet. | |

| Cyclopropyl-CH₂ | 0.6 - 1.0 | m | The methylene protons of the cyclopropyl ring will appear as complex multiplets in the aliphatic region. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 165 - 170 | Typical chemical shift for an amide carbonyl carbon. |

| Aromatic C-NO₂ | 145 - 150 | The carbon atom attached to the nitro group will be significantly downfield. |

| Aromatic C-H | 120 - 135 | Chemical shifts for the other aromatic carbons. |

| Aromatic C-C=O | 130 - 140 | The ipso-carbon attached to the carbonyl group. |

| Cyclopropyl-CH | 25 - 35 | Chemical shift for the methine carbon of the cyclopropyl ring. |

| Cyclopropyl-CH₂ | 5 - 15 | The methylene carbons of the cyclopropyl ring will be in the upfield region. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1640 - 1680 | Strong |

| N-O Stretch (Nitro) | 1510 - 1560 and 1345 - 1385 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 206 | Molecular ion peak. |

| [M - NO₂]⁺ | 160 | Loss of the nitro group. |

| [M - C₃H₅]⁺ | 165 | Loss of the cyclopropyl group. |

| [C₇H₄NO₂]⁺ | 150 | Fragment corresponding to the 2-nitrobenzoyl cation. |

Potential Biological Activities and Therapeutic Applications

While specific biological studies on N-cyclopropyl-2-nitrobenzamide are yet to be published, its chemical structure suggests a high potential for therapeutic applications, particularly in oncology and infectious diseases.

Caption: Potential biological activities of N-cyclopropyl-2-nitrobenzamide.

Anticancer Potential

The presence of the 2-nitrobenzamide moiety is particularly intriguing for cancer therapy. Nitroaromatic compounds can be selectively reduced in the hypoxic (low oxygen) environments characteristic of solid tumors.[1] This bioreduction can lead to the formation of cytotoxic species that damage DNA and other cellular components, making N-cyclopropyl-2-nitrobenzamide a candidate for a hypoxia-activated prodrug. Furthermore, various benzamide derivatives have demonstrated anticancer activity through mechanisms such as the inhibition of histone deacetylases (HDACs) and tubulin polymerization. The cyclopropyl group could enhance the binding affinity to target enzymes and improve the pharmacokinetic profile of the molecule.

Antimicrobial Activity

Benzamide derivatives have been reported to possess a broad spectrum of antimicrobial activities.[6] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. The lipophilicity and unique conformational properties imparted by the cyclopropyl group could facilitate the transport of the molecule across bacterial cell walls and enhance its interaction with intracellular targets.

Anti-inflammatory Effects

Certain N-substituted benzamides have been investigated for their anti-inflammatory properties. These compounds can modulate the production of pro-inflammatory cytokines and inhibit enzymes involved in the inflammatory cascade. The potential for N-cyclopropyl-2-nitrobenzamide to act as an anti-inflammatory agent warrants further investigation.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N-cyclopropyl-2-nitrobenzamide.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Future Directions and Conclusion

N-cyclopropyl-2-nitrobenzamide represents a promising yet underexplored molecule with significant potential in drug discovery. This technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential biological activities. The next logical steps for the research community are:

-

Synthesis and Characterization: The synthesis of N-cyclopropyl-2-nitrobenzamide following the proposed protocol and its full experimental characterization using NMR, IR, and MS are crucial to confirm its structure and purity.

-

Biological Screening: A systematic in vitro screening of the compound against a panel of cancer cell lines and microbial strains is necessary to elucidate its primary biological activities.

-

Mechanism of Action Studies: Should promising activity be identified, further studies to determine the specific molecular targets and mechanisms of action will be essential for its development as a potential therapeutic agent.

References

- Application Notes and Protocols for N-(2-chloroacetyl)-3-nitrobenzamide in Cancer Cell Line Studies. (2025). Benchchem.

- The Versatility of 2-Nitrobenzamide as a Precursor for Heterocyclic Compound Synthesis. (2025). Benchchem.

- Application of 2-Nitrobenzamide in medicinal chemistry research. (2025). Benchchem.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

- Buy N-cyclopropyl-2-nitrobenzenesulfonamide | 400839-43-2. (2023). Smolecule.

- 88229-20-3 | N-Cyclopropyl-2-nitrobenzamide. (2025). AiFChem.

- N-cyclopropylmethyl-2-methoxy-5-nitrobenzamide | C12H14N2O4. (n.d.). PubChem.

- 88229-20-3 Cas No. | N-Cyclopropyl-2-nitrobenzamide. (n.d.).

- N-(2-cyclopropylpropyl)-5-hydroxy-2-nitrobenzamide | C13H16N2O4. (n.d.). PubChem.

- The Potential Biological Activity of 1-Cyclopropyl-2-nitronaphthalene Derivatives: A Field with Unexplored Therapeutic Promise. (2025). Benchchem.

- N-(2-cyclopropylpropyl)-2-fluoro-5-nitrobenzamide | C13H15FN2O3. (n.d.). PubChem.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016).

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025).

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. N-(2-cyclopropylpropyl)-2-fluoro-5-nitrobenzamide | C13H15FN2O3 | CID 115591249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. compoundchem.com [compoundchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Putative Mechanisms of Action of N-cyclopropyl-2-nitrobenzamide

Preamble: Deconstructing N-cyclopropyl-2-nitrobenzamide for Mechanistic Insights

N-cyclopropyl-2-nitrobenzamide is a small molecule of interest in contemporary drug discovery, embodying a chemical architecture that suggests multiple, potentially synergistic, mechanisms of action. This guide provides a comprehensive technical overview of its plausible biological activities, grounded in the established pharmacology of its core structural motifs: the benzamide scaffold, the ortho-nitro functional group, and the N-cyclopropyl substituent. For the researcher, scientist, or drug development professional, this document serves as a foundational resource, offering not just a summary of potential mechanisms but also a practical framework for their experimental validation. Our exploration will be guided by two primary, data-supported hypotheses: (1) N-cyclopropyl-2-nitrobenzamide functions as a modulator of chromatin dynamics, likely through the inhibition of histone deacetylases (HDACs), and (2) it acts as a hypoxia-activated prodrug, leveraging the unique microenvironment of ischemic or tumor tissues for selective cytotoxicity.

Hypothesis I: Chromatin Remodeling via Histone Deacetylase (HDAC) Inhibition

The benzamide chemical class is a well-established pharmacophore in the design of HDAC inhibitors.[1] These enzymes play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[2] Inhibition of HDACs can restore the expression of tumor suppressor genes and other critical regulators of cellular homeostasis, making them a validated target in oncology and other therapeutic areas.

The Benzamide Moiety as a Zinc-Binding Group

Class I, II, and IV HDACs are zinc-dependent enzymes.[3] The catalytic mechanism involves the coordination of a zinc ion in the active site. Benzamide-based inhibitors, such as Entinostat (MS-275), typically utilize their amide functionality to interact with this key zinc ion, thereby blocking the enzyme's catalytic activity. It is highly probable that the amide group of N-cyclopropyl-2-nitrobenzamide serves a similar function as a zinc-binding group.

Proposed Signaling Pathway: HDAC Inhibition

The inhibition of HDACs by N-cyclopropyl-2-nitrobenzamide would lead to the hyperacetylation of histones, resulting in a more open chromatin structure (euchromatin). This, in turn, facilitates the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.

Caption: Proposed HDAC Inhibition Pathway for N-cyclopropyl-2-nitrobenzamide.

Experimental Workflow: Validating HDAC Inhibition

To empirically test this hypothesis, a multi-tiered experimental approach is recommended.

1. In Vitro HDAC Enzymatic Assays:

-

Objective: To determine the direct inhibitory activity of N-cyclopropyl-2-nitrobenzamide against various HDAC isoforms.

-

Protocol:

-

Utilize commercially available fluorogenic HDAC activity assay kits (e.g., for HDAC1, HDAC2, HDAC3, and HDAC6).

-

Prepare a dilution series of N-cyclopropyl-2-nitrobenzamide (e.g., from 1 nM to 100 µM).

-

Incubate the recombinant human HDAC enzymes with the fluorogenic substrate and varying concentrations of the test compound.

-

Measure the fluorescence signal over time, which is proportional to the deacetylase activity.

-

Calculate the IC50 values for each HDAC isoform to determine potency and selectivity. A known pan-HDAC inhibitor like Vorinostat or a class-selective inhibitor like Mocetinostat should be used as a positive control.[4]

-

2. Cellular Target Engagement Assays:

-

Objective: To confirm that the compound engages and inhibits HDACs within a cellular context.

-

Protocol (Western Blotting for Histone Acetylation):

-

Treat a relevant cancer cell line (e.g., A549 lung carcinoma) with increasing concentrations of N-cyclopropyl-2-nitrobenzamide for a defined period (e.g., 24 hours).

-

Lyse the cells and extract total protein.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.

-

An increase in the Ac-H3/Total H3 ratio will indicate cellular HDAC inhibition.

-

Caption: Proposed Pathway for Hypoxia-Activated Cytotoxicity.

Experimental Workflow: Validating Hypoxia-Selective Activity

A comparative analysis of the compound's effects under normoxic (standard atmospheric oxygen) and hypoxic conditions is essential to validate this mechanism.

1. Hypoxia-Selective Cytotoxicity Assay:

-

Objective: To determine if N-cyclopropyl-2-nitrobenzamide exhibits greater cytotoxicity under hypoxic conditions.

-

Protocol:

-

Seed cancer cells (e.g., HT29 colon cancer cells, known to form hypoxic regions in xenografts) in parallel plates.

-

Expose one set of plates to a normoxic environment (21% O2) and the other to a hypoxic environment (e.g., 1% O2) in a specialized incubator.

-

Treat cells in both environments with a dose-response range of N-cyclopropyl-2-nitrobenzamide.

-

After a suitable incubation period (e.g., 72 hours), assess cell viability using an appropriate assay (e.g., crystal violet staining or a luminescence-based ATP assay).

-

Calculate the IC50 values under both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia indicates selective activation.

-

2. Mechanistic Assays under Hypoxia:

-

Objective: To investigate the downstream cellular effects of the activated drug.

-

Protocol (γ-H2AX Staining for DNA Damage):

-

Treat cells grown on coverslips under normoxic and hypoxic conditions with an effective concentration of N-cyclopropyl-2-nitrobenzamide.

-

After treatment (e.g., 24 hours), fix and permeabilize the cells.

-

Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX), a marker of DNA double-strand breaks.

-

Use a fluorescently labeled secondary antibody for detection.

-

Visualize and quantify the formation of γ-H2AX foci using fluorescence microscopy. A significant increase in foci formation specifically under hypoxic conditions would support a DNA-damaging mechanism of the activated prodrug.

-

| Parameter | Normoxia (21% O2) | Hypoxia (1% O2) | Expected Outcome for HAP |

| IC50 Value | High | Low | IC50 (Normoxia) / IC50 (Hypoxia) > 1 |

| γ-H2AX Foci | Baseline | Significantly Increased | Evidence of DNA damage |

| Nitroreductase Activity | Baseline | Upregulated | Confirms cellular machinery for activation |

The Role of the N-cyclopropyl Group

The N-cyclopropyl substituent is not merely a passive component of the molecule. Its presence can significantly influence the compound's pharmacological properties. The cyclopropyl group can enhance metabolic stability by protecting the amide bond from hydrolysis. [5]Additionally, its rigid, three-dimensional structure can enforce a specific conformation that may improve binding affinity to its molecular target(s), such as the active site of an HDAC enzyme.

Conclusion and Future Directions

N-cyclopropyl-2-nitrobenzamide presents a compelling case for a dual-action therapeutic candidate. The evidence-based hypotheses outlined in this guide—HDAC inhibition and hypoxia-activated cytotoxicity—provide a solid foundation for further investigation. The proposed experimental workflows offer a clear path to elucidating its precise mechanism of action. Future research should also consider the potential for synergy between these two mechanisms. For instance, HDAC inhibition could modulate the expression of nitroreductase enzymes, thereby influencing the efficacy of the hypoxia-activated prodrug. A thorough understanding of this interplay will be crucial for the rational development of N-cyclopropyl-2-nitrobenzamide as a potential therapeutic agent.

References

-

Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(17), 3694-3698. [Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). National Institutes of Health. [Link]

-

Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). National Institutes of Health. [Link]

-

substituent effects on the properties of nitro seco-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (nitroCBI) prodrugs of DNA minor groove alkylating agents. (2009). Journal of Medicinal Chemistry, 52(22), 7258-7272. [Link]

-

Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). Encyclopedia.pub. [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. (2015). Acta Poloniae Pharmaceutica, 72(5), 943-950. [Link]

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (n.d.). National Institutes of Health. [Link]

-

Hypoxia-activated prodrug. (n.d.). Wikipedia. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Institutes of Health. [Link]

-

The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. [Link]

-

N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. (n.d.). National Institutes of Health. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci-hub. [Link]

-

Sirtuin modulators: past, present, and future perspectives. (2022). National Institutes of Health. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]

-

Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2020). National Institutes of Health. [Link]

-

Sirtuin modulators. (n.d.). National Institutes of Health. [Link]

-

New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells. (2025). National Institutes of Health. [Link]

-

Natural Products as Modulators of Sirtuins. (n.d.). MDPI. [Link]

-

Histone deacetylase inhibitor. (n.d.). Wikipedia. [Link]

-

Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]

-

N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). Journal of Medicinal Chemistry, 66(20), 14357-14376. [Link]

Sources

- 1. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-cyclopropyl-2-nitrobenzamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-cyclopropyl-2-nitrobenzamide, a molecule of interest in medicinal chemistry and drug development. Given the absence of publicly available experimental spectra, this guide presents a detailed analysis based on predicted spectroscopic data, interpreted through established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification, characterization, and quality control of this compound.

Introduction to N-cyclopropyl-2-nitrobenzamide

N-cyclopropyl-2-nitrobenzamide (Molecular Formula: C₁₀H₁₀N₂O₃, Molecular Weight: 206.20 g/mol ) is a synthetic organic compound featuring a cyclopropyl moiety attached to an amide linkage, which is in turn connected to a 2-nitrophenyl group.[1] The unique combination of a strained cyclopropyl ring, a rigid amide bond, and an electron-withdrawing nitroaromatic system imparts distinct chemical and physical properties to the molecule, making its unambiguous structural elucidation crucial for any research and development endeavor. Spectroscopic analysis is the cornerstone of this characterization, providing a molecular fingerprint that confirms identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of N-cyclopropyl-2-nitrobenzamide, providing insights into its electronic and steric environment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | d | 1H | Ar-H |

| ~7.8 - 7.6 | m | 2H | Ar-H |

| ~7.5 - 7.3 | t | 1H | Ar-H |

| ~6.5 | br s | 1H | N-H |

| ~2.9 - 2.8 | m | 1H | Cyclopropyl-CH |

| ~0.9 - 0.8 | m | 2H | Cyclopropyl-CH₂ |

| ~0.7 - 0.6 | m | 2H | Cyclopropyl-CH₂ |

Interpretation:

The aromatic region is expected to show a complex pattern due to the ortho-substitution of the benzene ring. The proton ortho to the nitro group is anticipated to be the most deshielded, appearing at the lowest field (~8.2-8.0 ppm). The remaining aromatic protons will likely appear as a multiplet between 7.8 and 7.3 ppm.

A broad singlet around 6.5 ppm is characteristic of the amide proton (N-H).[2] Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

The cyclopropyl protons exhibit a characteristic upfield chemical shift due to the diamagnetic anisotropy of the three-membered ring.[3][4] The methine proton (-CH) directly attached to the nitrogen will be the most downfield of the cyclopropyl signals (~2.9-2.8 ppm). The four methylene protons (-CH₂) of the cyclopropyl ring are diastereotopic and are expected to appear as two separate multiplets in the high-field region of the spectrum (~0.9-0.6 ppm).[5]

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O (Amide) |

| ~147 | Ar-C (C-NO₂) |

| ~134 | Ar-C |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~124 | Ar-C |

| ~122 | Ar-C |

| ~23 | Cyclopropyl-CH |

| ~7 | Cyclopropyl-CH₂ |

Interpretation:

The carbonyl carbon of the amide group is expected to resonate at a downfield chemical shift of around 164 ppm.[6] The aromatic carbon attached to the electron-withdrawing nitro group (C-NO₂) will be significantly deshielded, appearing at approximately 147 ppm. The remaining aromatic carbons will appear in the typical range of 134-122 ppm.

The cyclopropyl carbons are characterized by their upfield chemical shifts. The methine carbon is predicted to be around 23 ppm, while the methylene carbons are expected at a significantly shielded value of approximately 7 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (Amide) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

Interpretation:

The IR spectrum of N-cyclopropyl-2-nitrobenzamide is expected to be dominated by the characteristic absorptions of the secondary amide and the nitro group. A medium intensity band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.[7][8] The strong absorption at approximately 1650 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration, also known as the Amide I band.[9][10] The N-H bending vibration, or Amide II band, is expected to appear as a strong peak around 1550 cm⁻¹.[7]

The presence of the nitro group will be confirmed by two strong absorption bands: the asymmetric stretch typically appearing around 1530 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment |

| 206 | High | [M]⁺ (Molecular Ion) |

| 160 | Moderate | [M - NO₂]⁺ |

| 150 | High | [C₇H₄NO₂]⁺ (2-nitrobenzoyl cation) |

| 134 | Moderate | [M - NO₂ - C₂H₂]⁺ |

| 120 | Moderate | [C₇H₆NO]⁺ |

| 104 | High | [C₇H₄O]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

| 56 | High | [C₄H₈]⁺ or [C₃H₄N]⁺ |

Interpretation:

The molecular ion peak ([M]⁺) is expected at an m/z of 206, corresponding to the molecular weight of N-cyclopropyl-2-nitrobenzamide. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), leading to a fragment at m/z 160.[12][13][14] Cleavage of the amide C-N bond is also a highly probable fragmentation, which would generate the stable 2-nitrobenzoyl cation at m/z 150. Further fragmentation of this ion by loss of NO₂ would lead to a peak at m/z 104. The cyclopropylamine fragment cation would appear at m/z 57, and its fragmentation could lead to the peak at m/z 56.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-cyclopropyl-2-nitrobenzamide in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Data Processing: The spectrum is typically presented as percent transmittance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Molecular Structure of N-cyclopropyl-2-nitrobenzamide

Caption: 2D structure of N-cyclopropyl-2-nitrobenzamide.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of N-cyclopropyl-2-nitrobenzamide. The presented data and interpretations for ¹H NMR, ¹³C NMR, IR, and MS offer a robust framework for the identification and characterization of this compound. It is imperative for researchers to acquire experimental data and use this guide as a reference for comparison and validation. The methodologies and predicted spectral features outlined herein should facilitate the unambiguous structural confirmation of N-cyclopropyl-2-nitrobenzamide in a research and development setting.

References

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

PubMed. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Amides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

DTIC. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

-

ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons (in | Download Table. Retrieved from [Link]

-

ACS Publications. (1971). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]

-

MDPI. (2019). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

-

PubChem. (n.d.). N-(2-cyclopropylpropyl)-2-fluoro-5-nitrobenzamide. Retrieved from [Link]

-

ACS Publications. (1965). Nuclear magnetic resonance spectra of cyclopropyl derivatives. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

NIH. (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from [Link]

-

NIH. (n.d.). 2-Nitro-N-Phenylbenzamide. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

PubChem. (n.d.). N-cyclopropylmethyl-2-methoxy-5-nitrobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-cyclopropyl-N-prop-2-ynylbenzamide. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

PubChem. (n.d.). Benzamide, N,N-dipropyl-. Retrieved from [Link]

Sources

- 1. 88229-20-3 Cas No. | N-Cyclopropyl-2-nitrobenzamide | Matrix Scientific [matrixscientific.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. IR Spectrum: Amides [quimicaorganica.org]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

"N-cyclopropyl-2-nitrobenzamide" solubility profile

An In-Depth Technical Guide to the Solubility Profile of N-cyclopropyl-2-nitrobenzamide

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, aqueous solubility is a critical attribute that profoundly influences a molecule's developability, impacting everything from in vitro assay performance to in vivo bioavailability and formulation design.[1][2] Poor solubility is a leading cause of failure for promising drug candidates, making its early and accurate assessment a cornerstone of preclinical research.[2]

This technical guide provides a comprehensive overview of the solubility profile of N-cyclopropyl-2-nitrobenzamide, a novel small molecule with potential therapeutic applications. As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind experimental choices, providing a framework for robust, reliable, and interpretable solubility assessment. We will explore the crucial distinction between thermodynamic and kinetic solubility, detail a gold-standard experimental protocol for its determination, and present a foundational solubility profile in solvents relevant to pharmaceutical development.

Physicochemical Characterization of N-cyclopropyl-2-nitrobenzamide

Before embarking on experimental solubility determination, a foundational understanding of the molecule's structure and inherent properties is essential. N-cyclopropyl-2-nitrobenzamide's structure is characterized by a central benzamide core, substituted with a nitro group at the ortho position and a cyclopropyl group on the amide nitrogen.

-

The Benzamide Core: Provides a rigid scaffold and contains both a hydrogen bond donor (the N-H group) and acceptor (the C=O group).

-

The 2-Nitro Group: This strong electron-withdrawing group influences the electronic properties of the aromatic ring and offers an additional hydrogen bond acceptor site. Its position ortho to the amide can induce intramolecular hydrogen bonding, potentially reducing its interaction with water and thus lowering aqueous solubility.

-

The N-Cyclopropyl Group: This small, rigid, and hydrophobic aliphatic ring increases the nonpolar surface area of the molecule, which is generally expected to decrease aqueous solubility.

A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | N-cyclopropyl-2-nitrobenzamide | [3] |

| CAS Number | 88229-20-3 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | AiFChem |

| Molecular Weight | 206.20 g/mol | PubChem |

| SMILES | O=C(NC1CC1)C2=CC=CC=C2=O | PubChem |

| Computed LogP | 1.97 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Note: Some properties are derived from similar structures[4] due to limited direct data for the specific compound.

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

Thermodynamic solubility is the true, equilibrium concentration of a solute in a solvent at a specific temperature and pressure, where the solution is saturated and in equilibrium with an excess of the solid compound.[6] This value is independent of the experimental method and represents the absolute solubility limit. It is the most critical value for formulation and late-stage development.[1]

Kinetic solubility , conversely, is a measure of how much of a compound can be precipitated from a solution under specific, non-equilibrium conditions.[7] It is typically measured by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer until precipitation is observed.[6][8] The resulting value is often higher than the thermodynamic solubility due to the formation of a supersaturated, metastable solution.[5][9] While less precise, its high-throughput nature makes it valuable for screening large numbers of compounds in early discovery.[2][10]

Caption: Conceptual difference between thermodynamic and kinetic solubility pathways.

Experimental Design for Thermodynamic Solubility Profiling

For a definitive understanding of N-cyclopropyl-2-nitrobenzamide's intrinsic properties, the "shake-flask" method is the gold-standard for determining thermodynamic solubility.[11] Our experimental design focuses on solvents and conditions that are biorelevant and pertinent to pharmaceutical processing.

Causality for Solvent Selection:

-

Biorelevant Aqueous Buffers: We select buffers mimicking physiological conditions to predict in vivo behavior.

-

Organic and Co-solvents: These are chosen for their relevance in synthetic chemistry and formulation.

-

Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, often used for creating stock solutions.[8]

-

Ethanol (EtOH): A common, pharmaceutically acceptable co-solvent.

-

Acetonitrile (ACN): A polar aprotic solvent frequently used in HPLC analysis and synthesis.

-

Rationale for Method Selection: The shake-flask method, while more time-consuming than kinetic assays, is chosen for its unparalleled accuracy and reliability in determining true equilibrium solubility.[11] By ensuring an excess of solid is present and allowing sufficient time to reach equilibrium (typically 24-72 hours), this method avoids the pitfalls of supersaturation common in kinetic measurements.[12]

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol outlines a self-validating system for determining the solubility of N-cyclopropyl-2-nitrobenzamide. The inclusion of a time-point analysis (e.g., 24h and 48h) serves to confirm that equilibrium has been reached.

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. 88229-20-3 | N-Cyclopropyl-2-nitrobenzamide - AiFChem [aifchem.com]

- 4. N-cyclopropyl-2-methyl-3-nitrobenzamide - C11H12N2O3 | CSSS00000252872 [chem-space.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. ovid.com [ovid.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

An In-Depth Technical Guide to the Stability Studies of N-cyclopropyl-2-nitrobenzamide

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of modern drug development, understanding the intrinsic stability of a new chemical entity (NCE) is not merely a regulatory checkpoint but a fundamental pillar of a successful development program. A comprehensive stability profile informs critical decisions, from lead optimization and formulation design to the establishment of storage conditions and shelf-life. This guide provides a detailed framework for conducting robust stability studies on N-cyclopropyl-2-nitrobenzamide, a molecule featuring a nitroaromatic ring and an amide linkage – functionalities that present unique stability challenges.

As your senior application scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document is structured to provide a logical, scientifically-grounded narrative that explains the causality behind each experimental choice. We will explore the anticipated chemical liabilities of N-cyclopropyl-2-nitrobenzamide and design a self-validating study that not only meets but exceeds regulatory expectations. This guide is intended for researchers, scientists, and drug development professionals dedicated to building a comprehensive understanding of their candidate molecules.

Molecular Scaffolding and Predicted Chemical Liabilities

N-cyclopropyl-2-nitrobenzamide (C₁₀H₁₀N₂O₃) is characterized by two key functional groups that dictate its chemical behavior and potential degradation pathways: the nitroaromatic system and the amide linkage .

-

The Nitroaromatic Moiety: The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain nucleophilic attacks and can influence the reactivity of the adjacent amide. Nitroaromatic compounds are also known for their potential photosensitivity, absorbing UV radiation which can lead to photodegradation.[1] Furthermore, the nitro group itself can be chemically reduced.

-

The Amide Bond: Amide bonds are generally stable due to resonance stabilization. However, they are susceptible to hydrolysis under both acidic and basic conditions, typically requiring elevated temperatures to proceed at a significant rate.[2] The stability of the amide bond in this specific molecule could be influenced by the electronic effects of the ortho-nitro group.

-

The Cyclopropyl Group: While generally stable, highly strained rings like cyclopropane can, under certain energetic conditions, undergo ring-opening reactions, although this is less likely under typical pharmaceutical stress conditions.

Based on this structural analysis, a comprehensive stability study must probe for degradation resulting from:

-

Hydrolysis: Cleavage of the amide bond.

-

Oxidation: Degradation of the aromatic ring or other susceptible sites.

-

Photolysis: Degradation initiated by exposure to light.

-

Thermal Degradation: Decomposition at elevated temperatures.

The following sections will detail the experimental approach to investigate each of these potential degradation pathways.

The Regulatory Framework: Adherence to ICH Guidelines

The foundation of any pharmaceutical stability study rests upon the guidelines established by the International Council for Harmonisation (ICH). For N-cyclopropyl-2-nitrobenzamide, the following guidelines are paramount:

-

ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline provides the core principles for designing stability studies, including the conditions for long-term and accelerated testing.[3][4][5][6][7]

-

ICH Q1B: Photostability Testing of New Drug Substances and Products: This guideline specifically addresses the requirements for evaluating the photosensitivity of a drug substance.[8][9][10] It mandates exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[8][9][11]

-

ICH Q2(R1): Validation of Analytical Procedures: This guideline outlines the requirements for validating the analytical methods used to assess the stability of the drug substance, ensuring they are fit for purpose.[6][12][13][14]

This guide is designed to be in full compliance with these regulatory standards.

The Strategic Approach: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of a proactive stability program. By subjecting N-cyclopropyl-2-nitrobenzamide to conditions more severe than those it would encounter during storage, we can rapidly identify potential degradation products and establish degradation pathways.[15][16] This information is critical for the development of a stability-indicating analytical method . The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization without being confounded by secondary degradation.[15][17]

The following diagram illustrates the overall workflow for the forced degradation studies of N-cyclopropyl-2-nitrobenzamide.

Caption: Forced Degradation Experimental Workflow

Hydrolytic Degradation

Causality: The primary target for hydrolysis is the amide bond. The reaction is catalyzed by both acid and base.

Protocol:

-

Preparation: Prepare solutions of N-cyclopropyl-2-nitrobenzamide at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water).

-

Acid Hydrolysis: To one set of samples, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Base Hydrolysis: To another set of samples, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Incubation: Incubate the acidic and basic solutions, along with a control solution (drug in solvent), at 60°C.

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

-

Neutralization: Immediately neutralize the withdrawn aliquots (base for the acidic samples, acid for the basic samples) to quench the reaction.

-

Analysis: Analyze the samples by the developed stability-indicating UPLC method.

Expected Outcome: The primary degradation product is expected to be 2-nitrobenzoic acid and cyclopropylamine. The rate of degradation will provide insight into the lability of the amide bond under different pH conditions.

Oxidative Degradation

Causality: The aromatic ring and potentially the benzylic position are susceptible to oxidative attack. Advanced Oxidation Processes (AOPs) using reagents like hydrogen peroxide can simulate oxidative stress.[18][19]

Protocol:

-

Preparation: Prepare a 1 mg/mL solution of N-cyclopropyl-2-nitrobenzamide.

-

Stress Condition: Add hydrogen peroxide to the solution to a final concentration of 3%.

-

Incubation: Store the solution at room temperature, protected from light.

-

Time Points: Sample at intervals (e.g., 2, 8, 24, and 48 hours).

-

Analysis: Analyze the samples directly by the stability-indicating UPLC method.

Expected Outcome: Potential degradation products could include hydroxylated versions of the parent molecule on the aromatic ring or other oxidative cleavage products.

Photolytic Degradation

Causality: Nitroaromatic compounds are known to absorb UV light, which can lead to the formation of excited states and subsequent degradation reactions.[20]

Protocol:

-

Sample Preparation:

-

Place a thin layer of the solid drug substance in a chemically inert, transparent container.

-

Prepare a 1 mg/mL solution of the drug substance.

-

-

Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Exposure: Expose the samples to a light source that complies with ICH Q1B guidelines, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9][11]

-

Analysis: Analyze the exposed samples and the dark controls at the end of the exposure period.

Expected Outcome: Photodegradation can lead to a variety of products, including reduction of the nitro group to nitroso or amino functionalities, or cleavage of the molecule.

Thermal Degradation

Causality: High temperatures can provide the activation energy needed for decomposition reactions.[21]